REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:3]=1.CC1(C)C(C)(C)OB([C:34]2[CH:35]=[N:36][CH:37]=[C:38]([CH:41]=2)[CH:39]=[O:40])O1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[C:20]1([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]3[C:9]=2[C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[N:11][C:2]([C:34]2[CH:35]=[N:36][CH:37]=[C:38]([CH:41]=2)[CH:39]=[O:40])=[N:3]3)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:2.3.4|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC(=C2C(=N1)NCC1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NC=C(C=O)C1)C
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Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
At the conclusion of this period, the reaction mixture was stirred at 90° C. for 16 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Upon completion of addition
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Type
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CUSTOM
|
Details
|
the reaction mixture was degassed with nitrogen for 15 min
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Duration
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15 min
|
Type
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ADDITION
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Details
|
(1,1′-bis(diphenylphosphino)ferrocene)palladium (II) chloride dichloromethane complex (0.46 mg, 0.050 mmol) was added
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Type
|
CUSTOM
|
Details
|
The reaction mixture was again degassed for 10 min with nitrogen
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Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separation funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The resulting concentrate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C2C(=NC(=NC2=CC=C1)C=1C=NC=C(C=O)C1)NCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |